molecular formula C5H12ClNO3 B2485559 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride CAS No. 1864061-06-2

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride

Cat. No.: B2485559
CAS No.: 1864061-06-2
M. Wt: 169.61
InChI Key: QPVBIQKNKAQCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3. It is a derivative of butanoic acid, featuring a hydroxyl group at the third position and a methylamino group at the fourth position. This compound is often used in peptide synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives.

    Amination: The methylamino group is introduced at the fourth position through amination reactions, which may involve the use of methylamine and suitable catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

    Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation Reagents: Hydrogen peroxide, osmium tetroxide, and potassium permanganate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in peptide synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Investigated for its potential role in metabolic pathways.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications.
  • Used in the development of pharmaceutical intermediates.

Industry:

  • Utilized in the production of fine chemicals.
  • Applied in the synthesis of specialty chemicals for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties.

Comparison with Similar Compounds

    4-(Dimethylamino)butanoic acid hydrochloride: Similar structure but with a dimethylamino group instead of a methylamino group.

    3-Hydroxybutanoic acid: Lacks the methylamino group, making it less reactive in certain reactions.

    4-Aminobutanoic acid hydrochloride: Contains an amino group instead of a methylamino group.

Uniqueness:

  • The presence of both hydroxyl and methylamino groups in 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride makes it a versatile compound with unique reactivity and applications.
  • Its ability to participate in various chemical reactions and form stable derivatives sets it apart from similar compounds.

Properties

IUPAC Name

3-hydroxy-4-(methylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-6-3-4(7)2-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBIQKNKAQCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CC(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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